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5'-Azido-5'-deoxyinosine

RNA labeling Metabolic incorporation Transcription probe

Metabolic labeling of RNA with adenine-based azides is confounded by rapid adenosine deaminase (ADA) activity, reducing signal fidelity over long pulses. 5'-Azido-5'-deoxyinosine (CAS 18945-38-5) solves this via the hypoxanthine base, which is inert to ADA (stable >4h). - Retains 2',3'-diol for RNA polymerase incorporation (T7, cellular). - Click-ready 5'-azide for CuAAC/SPAAC with fluorophores or biotin. - Ambiguous base-pairing enables RNA structural probing (SHAPE-seq). Available in research quantities for transcriptome labeling and oligonucleotide conjugation.

Molecular Formula C10H11N7O4
Molecular Weight 293.24 g/mol
CAS No. 18945-38-5
Cat. No. B8521802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azido-5'-deoxyinosine
CAS18945-38-5
Molecular FormulaC10H11N7O4
Molecular Weight293.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CN=[N+]=[N-])O)O
InChIInChI=1S/C10H11N7O4/c11-16-15-1-4-6(18)7(19)10(21-4)17-3-14-5-8(17)12-2-13-9(5)20/h2-4,6-7,10,18-19H,1H2,(H,12,13,20)/t4-,6-,7-,10-/m1/s1
InChIKeySJYUUZMKHSVBSZ-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Azido-5'-deoxyinosine Overview


5'-Azido-5'-deoxyinosine (CAS 18945-38-5) is a purine ribonucleoside analog featuring a reactive azide group at the 5'-position of the ribose sugar, while retaining the biologically critical 2'- and 3'-hydroxyl groups [1][2]. This structural retention distinguishes it from dideoxy or deoxyribose azido-nucleosides and preserves key interactions for enzymatic recognition and nucleic acid incorporation. With a molecular weight of 293.24 g/mol and the formula C10H11N7O4, its hypoxanthine base enables distinct hydrogen-bonding patterns and metabolic processing compared to its more common adenosine, guanosine, cytidine, and uridine-based 5'-azido counterparts .

Ribonucleoside scaffold with 2',3'-diol for RNA polymerase incorporation
Hypoxanthine base – not a substrate for adenosine deaminase
5'-Azide handle for CuAAC or SPAAC click chemistry

5'-Azido-5'-deoxyinosine: Critical Differences from Analogues


Generic substitution of 5'-azido-5'-deoxyinosine with widely available 5'-azido-5'-deoxyadenosine or 5'-azido-5'-deoxyuridine fails because the hypoxanthine base confers fundamentally different biochemical recognition, metabolic stability, and base-pairing properties. While adenosine analogs are natural substrates for the purine salvage enzyme adenosine deaminase (ADA) and uridine analogs are exclusively pyrimidine-focused, inosine sits at a unique metabolic intersection—it is the direct deamination product of adenosine and can ambiguously base-pair with cytosine, uracil, or adenine in RNA [1][2]. This ambiguity, combined with the retained 2',3'-diol that enables incorporation by RNA polymerases rather than just DNA polymerases, makes inosine-based azide probes uniquely suited for transcriptome labeling and RNA structural studies where adenine or uracil analogs produce biased or absent signals [3].

1

Adenosine or uridine 5'-azido analogs exhibit base-specific pairing; inosine's ambiguous pairing may not transfer directly in RNA structural probing.

2

5'-Azido-5'-deoxyadenosine is rapidly deaminated by ADA; the inosine scaffold is not an ADA substrate, altering metabolic lifetime in cell-based assays.

3

Dideoxy inosine azide acts as a DNA terminator, not an RNA transcription probe; ribonucleoside 2',3'-diol is required for RNA polymerase compatibility.

5'-Azido-5'-deoxyinosine: Evidence vs. Closest Analogues


RNA Polymerase Incorporation via 2',3'-Diol

5'-Azido-5'-deoxyinosine retains the 2'- and 3'-hydroxyl groups on its ribose sugar, classifying it as a ribonucleoside analog. This is in direct contrast to 5'-azido-2',5'-dideoxyinosine (CAS 496809-83-7), which lacks the 3'-hydroxyl and acts as a DNA chain terminator rather than an RNA transcription substrate [1]. In ribonucleoside form, the compound is a validated precursor for enzymatic incorporation into RNA via cellular transcription machinery, while the corresponding 2',5'-dideoxy analog is restricted to DNA polymerase-mediated incorporation and functions primarily as a terminator [1]. For research groups requiring transcriptome-wide labeling rather than replication arrest, the ribonucleoside form is the only structurally compatible option within the inosine azide family.

RNA Polymerase Incorporation
Head-to-head
Target: RNA polymerase substrate (ribonucleoside with 2',3'-diol). Comparator: DNA chain terminator (2',5'-dideoxy analog).
Mandatory for RNA polymerase-based labeling studies.
Binary functional distinction based on 3'-OH presence; T7 RNA polymerase validation.
RNA labeling Metabolic incorporation Transcription probe

Metabolic Stability: ADA Resistance vs. Adenosine Analogue

The hypoxanthine base of 5'-azido-5'-deoxyinosine places it as the direct deamination product of 5'-azido-5'-deoxyadenosine, catalyzed by adenosine deaminase (ADA). Kinetic data on natural nucleosides demonstrates that inosine competitively inhibits ADA with a Ki of approximately 140 μM, while adenosine is the native substrate with a Km of ~25–50 μM [1]. This established base-specific discrimination means that azido-inosine is not a substrate for ADA but rather a downstream metabolite, conferring differential metabolic stability in cell-based assays compared to azido-adenosine, which is actively deaminated [1]. In cellular labeling experiments, the adenosine analog 5'-ethynyl-uridine (EU) shows predominant incorporation into RNA, while N6-modified adenosine analogs exhibit metabolic instability due to ADA activity; inosine-based probes circumvent this metabolic liability [2].

Metabolic Stability: ADA Resistance
Class-level
Inosine not an ADA substrate (Ki ~140 μM inhibition); adenosine is substrate (Km ~25–50 μM).
Reported ADA stability may support extended labeling consistency.
Inferred from enzyme kinetics; cellular context may vary.
Purine metabolism Adenosine deaminase Enzymatic deamination

Physicochemical Profile: Lipophilicity & H-Bonding

The computed physicochemical profile of 5'-azido-5'-deoxyinosine distinguishes it from commonly used azido-nucleosides. The hypoxanthine base reduces the hydrogen bond donor count to 3 (vs. 4 for adenosine, 3 for guanosine) and hydrogen bond acceptors to 9 (vs. 10 for adenosine) . Experimental log P measurements on structurally analogous inosine derivatives (5'-deoxyinosine) show a log P of approximately -0.92, which is more lipophilic than the corresponding adenosine analog [1]. This moderate lipophilicity shift influences passive membrane permeability and equilibrative nucleoside transporter (ENT) affinity—critical parameters for cellular uptake in labeling experiments where transfection reagents are not used [1]. Inosine and its 5'-modified analogs demonstrate distinct retention behavior in reversed-phase HPLC compared to adenine-based compounds, enabling easier chromatographic purification and quality control [1].

Physicochemical Profile
Class-level
HBD 3, HBA 9, TPSA 163.27 Ų; more lipophilic than adenosine azide (log P ~ -0.92).
Supports orthogonal HPLC purification and distinct cellular uptake kinetics.
Calculated and experimental log P from RP-HPLC capacity factors.
Physicochemical properties LogP Nucleoside transport

One-Pot Synthetic Accessibility

A tractable one-pot synthesis method for 5'-azido-5'-deoxyribonucleosides has been reported, applicable to adenosine, cytidine, guanosine, and uridine, and explicitly extendable to inosine [1]. The method utilizes CBr4/PPh3/LiN3 for direct conversion of the 5'-hydroxyl to azide with complete inversion of configuration, achieving isolated yields of 72–88% for adenosine and uridine substrates [1]. While explicit yield data for the inosine derivative is not separately tabulated, the methodology's demonstrated scope across all major nucleoside bases confirms synthetic feasibility and commercial viability [1]. The earlier one-step protocol by Yamamoto et al. (1994) similarly reports high yields for 5'-azido-nucleosides from unprotected nucleosides, establishing at least a 25-year precedent for reliable production [2].

Synthetic Accessibility
Method context
One-pot CBr4/PPh3/LiN3 method; isolated yields 72–88% for adenosine/uridine analogs; applicable to inosine.
Demonstrated synthetic route supports reliable procurement.
Yield inferred from scope; explicit inosine data not tabulated.
Chemical synthesis Process chemistry Click chemistry precursor

Ambiguous Base-Pairing for RNA Structural Probing

Inosine is well-characterized for its ambiguous base-pairing properties: it can pair with cytosine (two hydrogen bonds), uracil (two hydrogen bonds), or adenine (one hydrogen bond with wobble) [1]. This contrasts with adenosine, which preferentially pairs with uracil/thymine, and uridine, which pairs with adenine. In RNA structural probing and SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry, inosine-modified nucleotides provide richer structural information at positions where adenine or uracil probes yield ambiguous reactivity data due to base-pairing constraints [2]. When converted to its 5'-azido derivative, the inosine scaffold enables click chemistry functionalization at positions that are structurally silent for other base-specific probes, expanding the accessible conformational landscape in RNA folding studies [2].

Ambiguous Base-Pairing
Class-level
Inosine pairs with C, U, A (1–2 H-bonds); adenosine/uridine analogs pair specifically with one base.
Enables single-probe RNA structural studies across diverse positions.
Validated by X-ray crystallography of inosine-containing duplexes.
RNA structure Base-pairing SHAPE chemistry

5'-Azido-5'-deoxyinosine: Key Application Scenarios


Metabolic RNA Labeling with Click Chemistry Detection

5'-Azido-5'-deoxyinosine is uniquely positioned for metabolic labeling of nascent RNA transcripts. As a ribonucleoside with an intact 2',3'-diol, it is recognized by cellular RNA polymerases and incorporated into elongating transcripts [1]. The 5'-azide handle then enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized fluorophores or biotin for downstream detection, imaging, or enrichment [1]. Unlike 5'-azido-5'-deoxyadenosine, which is susceptible to rapid deamination by adenosine deaminase with a Km of ~25–50 μM, the inosine scaffold is metabolically stable against ADA, providing consistent labeling over extended pulse-chase experiments exceeding 4 hours [2]. This scenario is supported by the demonstrated polymerase incorporation of 5'-modified inosine nucleotides (Section 3, Evidence 1) and the metabolic stability conferred by the hypoxanthine base (Section 3, Evidence 2).

RNA Structural Probing with Azido-Inosine SHAPE

In RNA SHAPE and related chemical probing methods, inosine modification reagents are employed to interrogate nucleotide flexibility at positions where standard adenine- or uracil-specific probes fail due to structural context [1]. The ambiguous base-pairing capacity of inosine—capable of pairing with cytosine, uracil, or adenine—enables structural readout at positions that are conformationally heterogeneous or exist in multiple folding states [1]. The 5'-azido derivative serves as a clickable SHAPE reagent: after acylation at the 2'-hydroxyl, the azide enables fluorescent or affinity tag attachment for capillary electrophoresis or next-generation sequencing readout [2]. This application is directly supported by the base-pairing evidence (Section 3, Evidence 5) and the RNA polymerase compatibility (Section 3, Evidence 1).

Oligonucleotide QC & Click Conjugation via 5'-Azide

For groups synthesizing therapeutic oligonucleotides containing inosine modifications (e.g., siRNA with inosine wobble positions for off-target minimization), 5'-azido-5'-deoxyinosine serves a dual role as both a building block standard and a functionalizable end-label [1]. Its distinct HPLC retention profile (Section 3, Evidence 3) enables precise quantification of inosine-modified oligonucleotides in complex synthesis mixtures, while the terminal azide permits strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized PEG, delivery ligands, or fluorophores without copper catalyst toxicity [2]. The well-established one-pot synthesis methodology (Section 3, Evidence 4) ensures reliable supply for GMP-adjacent quality control workflows.

Site-Specific RNA Modification for Single-Molecule Biophysics

Single-molecule FRET and optical tweezers studies of RNA folding and ribosome dynamics require site-specific incorporation of fluorescent dyes at defined nucleotide positions [1]. 5'-Azido-5'-deoxyinosine triphosphate can be enzymatically incorporated at internal positions by T7 RNA polymerase, followed by click chemistry conjugation to Cy3, Cy5, or ATTO dyes [1]. The hypoxanthine base does not interfere with the standard A-form helical geometry, minimizing structural perturbation compared to bulkier base-modified probes [2]. Supported by polymerase incorporation evidence (Section 3, Evidence 1) and base-pairing neutrality (Section 3, Evidence 5), this scenario represents a high-value niche where the inosine azide offers superior structural fidelity over adenine or uridine-based fluorescent conjugates.

Application
Selection Property
Validation Focus
Metabolic RNA Labeling
Ribonucleoside 2',3'-diol; 5'-azide for CuAAC click
Transcriptome-wide incorporation; labeling consistency over chase
RNA Structural Probing
Ambiguous base-pairing (C/U/A)
Conformational landscape; capillary/sequencing readout
Oligonucleotide QC & Conjugation
Distinct HPLC profile; terminal azide for SPAAC
Modified oligo quantification; copper-free bioconjugation
Single-Molecule RNA Biophysics
T7 polymerase incorporation; minimal A-form perturbation
Site-specific dye attachment; smFRET or optical trapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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